molecular formula C17H25FN2O2 B5628541 2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone

2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone

Cat. No.: B5628541
M. Wt: 308.4 g/mol
InChI Key: BPDUMLZPVBYIHK-KRWDZBQOSA-N
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Description

2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylamino group, and a hydroxy-trimethylpyrrolidinyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzyl chloride with methylamine to form 4-fluorobenzylmethylamine. This intermediate is then reacted with (3R)-3-hydroxy-3,4,4-trimethylpyrrolidine-1-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods to industrial-scale production, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-16(2)11-20(12-17(16,3)22)15(21)10-19(4)9-13-5-7-14(18)8-6-13/h5-8,22H,9-12H2,1-4H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDUMLZPVBYIHK-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C(=O)CN(C)CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)C(=O)CN(C)CC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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